5-Iodo-2-methylphenyl sulfofluoridate
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Overview
Description
5-Iodo-2-methylphenyl sulfofluoridate is an organosulfur compound with the molecular formula C7H6FIO3S and a molecular weight of 316.09 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a sulfofluoridate group attached to a benzene ring. It is primarily used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methylphenyl sulfofluoridate typically involves the reaction of 5-iodo-2-methylphenol with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfofluoridate group . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methylphenyl sulfofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfofluoridate group can be reduced to form sulfides or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl sulfofluoridates with various functional groups.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.
Reduction Reactions: Products include sulfides and thiols.
Scientific Research Applications
5-Iodo-2-methylphenyl sulfofluoridate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Iodo-2-methylphenyl sulfofluoridate involves its interaction with specific molecular targets and pathways. The sulfofluoridate group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-methylphenol: Lacks the sulfofluoridate group and has different reactivity and applications.
2-Methylphenyl sulfofluoridate: Lacks the iodine atom and has different chemical properties.
5-Iodo-2-methylbenzenesulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfofluoridate group.
Uniqueness
5-Iodo-2-methylphenyl sulfofluoridate is unique due to the presence of both the iodine atom and the sulfofluoridate group, which confer distinct reactivity and applications. Its ability to undergo a variety of chemical reactions and its utility as a building block in organic synthesis make it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H6FIO3S |
---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
2-fluorosulfonyloxy-4-iodo-1-methylbenzene |
InChI |
InChI=1S/C7H6FIO3S/c1-5-2-3-6(9)4-7(5)12-13(8,10)11/h2-4H,1H3 |
InChI Key |
PLLVFNLMEPRMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)OS(=O)(=O)F |
Origin of Product |
United States |
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